molecular formula C17H17ClN2O3 B4393669 4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide

4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide

Cat. No.: B4393669
M. Wt: 332.8 g/mol
InChI Key: CIDHEQQHEPCCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide is an organic compound with a complex structure that includes an acetylamino group, a benzyl group, a chloro substituent, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of an amino group followed by benzylation and chlorination. The methoxy group is usually introduced through methylation of a hydroxyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various halides are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the benzyl and chloro groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(acetylamino)-N-benzyl-5-chloro-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(acetylamino)-N-benzyl-5-bromo-2-methoxybenzamide: Similar structure but with a bromo substituent instead of a chloro group.

    4-(acetylamino)-N-benzyl-5-chloro-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both chloro and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-acetamido-N-benzyl-5-chloro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11(21)20-15-9-16(23-2)13(8-14(15)18)17(22)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDHEQQHEPCCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.